3,5-Dichloro-2-nitrophenol

Description

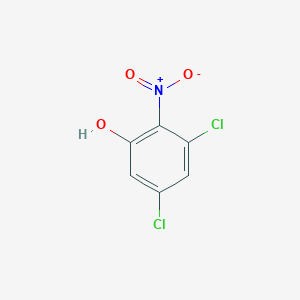

3,5-Dichloro-2-nitrophenol (CAS: Not explicitly provided; molecular formula: C₆H₃Cl₂NO₃) is a chlorinated nitrophenol derivative characterized by a hydroxyl group at position 1, nitro group at position 2, and chlorine atoms at positions 3 and 5 on the benzene ring. This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

3,5-dichloro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEHWOKVPSKSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Nitration Methods

The synthesis of 3,5-dichloro-2-nitrophenol traditionally begins with 3,5-dichlorophenol as the precursor. Nitration is achieved using a mixed acid system (H₂SO₄/HNO₃), where sulfuric acid acts as both a catalyst and dehydrating agent. The nitration occurs preferentially at the ortho position relative to the hydroxyl group due to the electron-donating effect of the -OH group, which directs electrophilic attack to the 2-position .

A representative large-scale procedure involves dissolving 3,5-dichlorophenol in chloroform, followed by dropwise addition of nitrating acid at 0–20°C to minimize side reactions such as over-nitration or oxidation. After completion, the mixture is hydrolyzed at 100–105°C to remove intermediates, yielding this compound with a purity >99% . Challenges include managing exothermic reactions and avoiding the formation of byproducts like 3,5-dichloro-4-nitrophenol, which necessitates precise temperature control .

Recent patents highlight the use of rare earth triflate catalysts to enhance nitration efficiency. For example, trifluoromethanesulfonic acid lanthanum (La(OTf)₃) combined with co-catalysts like tetrahydrofuran enables nitro group introduction under milder conditions (reflux in methanol, 3–7 hours). This method achieves yields exceeding 98% and purities >97.5% by minimizing acidic waste and improving reaction selectivity .

In a typical protocol, 3,5-dichlorophenol is reacted with nitric acid in the presence of La(OTf)₃ and tetrahydrofuran. The catalyst facilitates nitro group incorporation while suppressing side reactions, a significant improvement over traditional methods that yield 85–90% product with higher impurity levels . Comparative studies show that rare earth catalysts reduce reaction times by 40% and eliminate the need for corrosive sulfuric acid, aligning with green chemistry principles .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented large-scale method employs a 3000L nitration reactor, where 625 kg of 3,5-dichlorophenol is treated with 415 kg of concentrated H₂SO₄ at 80°C for 2 hours . After nitration with HNO₃ at 0–20°C, the mixture undergoes hydrolysis at 100–105°C to remove chloroform and sulfonic acid intermediates. The final product is isolated via suction filtration, yielding 89.6% with 99.1% purity .

Key industrial considerations include:

-

Waste Management : Spent acid neutralization and solvent recovery systems to mitigate environmental impact .

-

Process Optimization : Automated temperature and dosing controls to ensure consistency in multi-ton batches .

Comparative Analysis of Preparation Methods

The table below contrasts key parameters of synthetic routes:

Catalytic methods outperform others in yield and sustainability but require higher initial investment. Industrial processes balance scalability with acceptable environmental metrics .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

3,5-Dichloro-2-nitrophenol can be synthesized through the nitration of 3,5-dichlorophenol using a nitrating agent like concentrated sulfuric acid combined with nitric acid. This process requires controlled temperature conditions to ensure the selective introduction of the nitro group onto the phenol ring. Industrially, optimized nitration processes are employed to maximize yield and purity, often utilizing continuous flow reactors for efficiency.

Chemical Structure:

The compound features two chlorine atoms and one nitro group attached to a phenolic ring. This specific arrangement influences its reactivity and biological activity compared to similar compounds.

Chemistry

In chemical research, this compound serves as an intermediate in the synthesis of more complex organic compounds. It acts as a reagent in various chemical reactions due to its unique structural properties.

Biology

Research has indicated potential antimicrobial and antifungal properties of this compound. Studies have shown that it exhibits structure-dependent antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's derivatives have been explored for their effectiveness against multidrug-resistant pathogens .

Medicine

In medicinal chemistry, ongoing research investigates the potential use of this compound in developing pharmaceuticals. Its derivatives have shown promise in anticancer activities. For instance, one study demonstrated that a derivative containing this compound exhibited significant cytotoxic effects against human lung cancer cell lines (A549) in vitro .

Industrial Applications

This compound is utilized in the production of dyes and pesticides. Its chemical properties make it suitable for synthesizing various industrial chemicals. Additionally, it is studied for its environmental impact as an emerging contaminant in drinking water sources due to its resistance to conventional water treatment processes .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against several pathogens. The results indicated that certain derivatives displayed significant antimicrobial activity against both Gram-positive bacteria and fungi. This highlights the compound's potential as a scaffold for developing new antimicrobial agents .

Anticancer Research

In preclinical models, this compound derivatives were tested for anticancer properties. One notable study found that a derivative showed high anticancer activity against A549 human pulmonary cancer cells. The compound's mechanism involves inducing apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-nitrophenol involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or antifungal effects. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Structural Isomers of Dichloro-nitrophenols

Key isomers include:

- 4,5-Dichloro-2-nitrophenol (CAS: Not provided; synthesized from 3,4-dichlorophenol).

- 2,3-Dichloro-4-nitrophenol (CAS: Not provided; listed as a raw material in ).

- 2-Chloro-4-nitrophenol (CAS: Not provided; used in glycoside synthesis).

Table 1: Comparative Properties of Selected Dichloro-nitrophenols

*Estimated based on nitro group's electron-withdrawing effect enhancing acidity compared to non-nitrated phenols.

Chemical Reactivity and Stability

- Its nitro group at position 2 enhances electrophilic substitution reactivity.

- 4,5-Dichloro-2-nitrophenol: Adjacent chlorine substituents (positions 4 and 5) may increase steric hindrance, affecting crystallization behavior (relevant for X-ray refinement via SHELX programs, as in ). This isomer was reduced to 2-amino-4,5-dichlorophenol in TCC metabolite synthesis, highlighting its utility in reductive amination.

- 2-Chloro-4-nitrophenol: The para-nitro group relative to chlorine results in lower acidity (higher pKa) compared to ortho-nitro isomers, influencing its reactivity in nucleophilic substitutions.

Research Findings and Industrial Relevance

- Synthetic Utility: this compound's structural symmetry makes it favorable for producing symmetrical derivatives, while 4,5-dichloro-2-nitrophenol is critical in synthesizing hydroxylated TCC metabolites ().

- Crystallography: Dichloro-nitrophenols’ crystalline properties are often analyzed using SHELX programs (), though specific data for this compound is lacking.

- Regulatory Status: Sodium salts of nitrophenols (e.g., 4-nitrophenol sodium salt dihydrate in ) are regulated under PRTR laws in Japan, suggesting similar compounds may face strict controls.

Biological Activity

3,5-Dichloro-2-nitrophenol (DCNP) is a chlorinated phenolic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and antifungal properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features two chlorine atoms and one nitro group attached to a phenolic ring. Its chemical structure is represented as follows:

This unique arrangement influences its reactivity and biological interactions.

The biological activity of DCNP is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can disrupt cellular processes. Additionally, the chlorine substituents enhance the compound's reactivity with biological molecules, contributing to its antimicrobial effects.

In Vitro Studies

Research has demonstrated that DCNP exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. Notably, it has been tested against pathogens such as Staphylococcus aureus, Acinetobacter baumannii, and Klebsiella pneumoniae. In one study, DCNP derivatives showed structure-dependent antimicrobial activity, highlighting the potential for developing new antimicrobial agents based on this compound .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Acinetobacter baumannii | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

A recent study explored the efficacy of DCNP derivatives against multidrug-resistant pathogens. The results indicated that certain analogues of DCNP displayed enhanced antimicrobial properties compared to the parent compound, suggesting potential for further development in pharmaceutical applications .

Antifungal Activity

In addition to its antibacterial properties, DCNP has shown antifungal activity against strains such as Candida auris and Aspergillus fumigatus. The compound's mechanism involves disrupting fungal cell membrane integrity and inhibiting key enzymatic pathways essential for fungal growth .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida auris | 32 µg/mL |

| Aspergillus fumigatus | 64 µg/mL |

Toxicological Considerations

Despite its promising biological activities, the safety profile of DCNP must be considered. Studies have indicated potential cardiotoxic effects associated with exposure to similar compounds in drinking water. For instance, dihalogenated nitrophenols have been linked to reactive oxygen species (ROS)-mediated cardiotoxicity at low concentrations . Therefore, ongoing research is necessary to evaluate the long-term effects of DCNP exposure in various biological systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3,5-Dichloro-2-nitrophenol in laboratory settings?

- Methodology : A common approach for synthesizing nitrophenol derivatives involves reducing nitro precursors. For example, 4,5-dichloro-2-nitrophenol can be reduced using iron powder in a mixture of acetic acid and water at 50°C for 2 hours, followed by extraction with ethyl acetate and purification via drying agents like Na₂SO₄ . While specific protocols for this compound are not explicitly detailed, similar reductive methods adjusted for substituent positions may apply.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., nitro and hydroxyl groups) by analyzing vibrational modes. NIST databases provide reference spectra for related compounds like 3,5-Dichlorophenol, which can guide peak assignments .

- UV/Visible Spectroscopy : Useful for studying electronic transitions influenced by nitro and chloro substituents. pH-dependent spectral shifts (e.g., in nitrophenol derivatives) help assess ionization states .

- Gas Chromatography (GC) : Validates purity when coupled with mass spectrometry (GC-MS), as demonstrated for nitrophenol standards in environmental analysis .

Q. What thermodynamic properties of this compound are critical for reaction design?

- Methodology : Key properties include gas-phase acidity (ΔH°acid) and enthalpy of formation. For 3,5-Dichlorophenol, gas-phase thermochemistry data (e.g., ΔH°acid = 1430 kJ/mol) are available via NIST, measured using mass spectrometry and calorimetry . Researchers should extrapolate these methods for nitro-substituted analogs, accounting for electronic effects of the nitro group on acidity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic or spectral data for halogenated nitrophenols?

- Methodology :

- Comparative Analysis : Cross-reference data from standardized sources like NIST and replicate experiments under controlled conditions (e.g., solvent purity, temperature) .

- Computational Modeling : Use density functional theory (DFT) to predict substituent effects (e.g., nitro vs. chloro positioning) on properties like acidity and spectral profiles. Fujio et al. (1981) demonstrated this for phenol derivatives .

- Error Source Identification : Validate instrumentation calibration (e.g., IR beam alignment) and sample preparation protocols to minimize artifacts .

Q. What methodological challenges arise in studying the toxicokinetics of this compound across species?

- Methodology :

- Interspecies Variability : Limited biomarkers and metabolic pathway differences complicate extrapolation from animal models. Pharmacokinetic studies in rodents require high-resolution mass spectrometry to track metabolites .

- Placental Transfer : To assess fetal exposure risks, use placental perfusion models combined with LC-MS/MS to detect this compound and its conjugates .

- In Vitro Systems : Hepatocyte cultures or microsomal assays can isolate metabolic pathways (e.g., nitro-reduction) while controlling for interspecies enzyme differences .

Q. How do substituent positions (nitro at C2, chloro at C3/C5) influence the electronic and reactivity profiles of nitrophenols?

- Methodology :

- Electronic Effects : Use Hammett constants (σ) to quantify substituent contributions. Nitro groups (σ ≈ 0.78) are strongly electron-withdrawing, while chloro (σ ≈ 0.23) exerts weaker effects. Compare experimental acidity (pKa) with DFT-calculated values to validate electronic interactions .

- Reactivity Studies : Perform nucleophilic aromatic substitution (NAS) reactions under varying conditions (e.g., pH, temperature) to assess positional effects on reaction rates.

Methodological Best Practices

- Environmental Analysis : For detecting this compound in water, use HPLC with UV detection (λ = 280–320 nm) and validate against certified reference materials (CRMs) like 4-Nitrophenol standards . Adjust mobile phase pH to 2.5–3.0 to enhance peak resolution.

- Crystallography : For structural confirmation, employ single-crystal X-ray diffraction using SHELX software for refinement. SHELXL is widely accepted for small-molecule analysis, though alternative programs (e.g., Olex2) may improve resolution for disordered nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.